![molecular formula C19H20N2O3 B14771973 Mlkl-IN-1](/img/structure/B14771973.png)
Mlkl-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mlkl-IN-1 is a small molecule inhibitor that targets the mixed lineage kinase domain-like pseudokinase (MLKL). MLKL is a crucial protein involved in the process of necroptosis, a form of programmed cell death distinct from apoptosis. Necroptosis is characterized by the disruption of the plasma membrane and the release of cellular contents, leading to inflammation. This compound has garnered significant interest due to its potential therapeutic applications in diseases where necroptosis plays a pivotal role, such as neurodegenerative diseases, inflammatory conditions, and certain cancers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mlkl-IN-1 typically involves multiple steps, starting from commercially available precursors. The synthetic route includes the formation of key intermediates through various organic reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques such as crystallization and chromatography. The industrial process also focuses on cost-effectiveness and environmental sustainability .
化学反応の分析
Types of Reactions
Mlkl-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
MLKL (Mixed Lineage Kinase Domain-Like) protein plays a critical role in necroptosis, a programmed cell death pathway involved in various diseases . Research has expanded to explore MLKL's functions beyond necroptosis, revealing its involvement in immune responses, inflammasome activation, and other cellular processes . While the query specifically requests information on the applications of the compound "Mlkl-IN-1," the search results provide information on MLKL inhibitors in general, their mechanisms of action, and their potential therapeutic applications.
MLKL as a Target for Therapeutic Intervention
MLKL's role in necroptosis has made it a target for drug development, particularly for conditions where necroptosis contributes to the disease pathology . The CN102516384A patent discloses the MLKL protein and its application as a target for cell necrosis inhibitors, suggesting its use in screening and developing anti-apoptosis drugs .
MLKL Inhibitors and Their Applications
Several compounds have been developed to inhibit MLKL, offering potential therapeutic benefits.
- Inhibitors Targeting the psK Domain Compound 1 was identified as an MLKL inhibitor after screening against the psK domain of recombinant mouse MLKL . Compound 2 , a more potent derivative of Compound 1 , can bind to either the psK domain or full-length human and mouse MLKL . These compounds inhibit necroptosis with high potency, exhibiting IC50 values in the nanomolar range . However, due to the structural similarities between the ATP-binding site of MLKL and other kinases, these inhibitors may have low specificity .
- Fragment-Based Allosteric and Reversible Binders Compound 1 , containing an indole moiety, was used to identify improved derivatives (compounds 5 and 7 ) with enhanced binding affinity . These compounds bind to a hydrophobic pocket located at the end of the 4HB domain, opposite to the target residue of irreversible MLKL inhibitors .
Non-Necroptotic Functions of MLKL
MLKL has functions beyond inducing necroptosis, including roles in immune cell activation and regulation of inflammatory responses . MLKL activation in monocytes and macrophages triggers NLRP3 inflammasome activation and IL-1β processing . In neutrophils, MLKL contributes to NET formation, which entraps and destroys invading pathogens . These non-necroptotic functions suggest that MLKL-targeting drugs could have unintended effects .
Light-Activated MLKL
作用機序
Mlkl-IN-1 exerts its effects by binding to the pseudokinase domain of MLKL, thereby inhibiting its activation. This prevents the oligomerization and translocation of MLKL to the plasma membrane, which is essential for the execution of necroptosis. The inhibition of MLKL disrupts the necroptotic signaling pathway, thereby reducing cell death and inflammation. The molecular targets involved include receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3), which are upstream regulators of MLKL .
類似化合物との比較
Similar Compounds
Necrosulfonamide: Another MLKL inhibitor that prevents necroptosis by blocking MLKL oligomerization.
TC13172: A small molecule that inhibits MLKL through a similar mechanism as Mlkl-IN-1.
Uracil-derivative compounds: These compounds also target MLKL and inhibit its activation.
Uniqueness of this compound
This compound is unique due to its high specificity and potency in inhibiting MLKL. Unlike some other inhibitors, this compound does not affect the activation of upstream kinases RIPK1 and RIPK3, making it a more targeted approach for studying and potentially treating necroptosis-related diseases .
生物活性
Mixed-lineage kinase domain-like protein (MLKL) is primarily recognized as the terminal executor of necroptosis, a form of programmed cell death. However, recent studies have elucidated its diverse biological activities beyond necroptosis, revealing significant roles in inflammation, cancer, and cellular differentiation. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of MLKL, particularly focusing on the compound Mlkl-IN-1, which acts as an inhibitor of MLKL.
Necroptosis and Inflammation
MLKL is activated by phosphorylation through receptor-interacting protein kinase 3 (RIPK3), leading to its oligomerization and subsequent translocation to the plasma membrane, where it disrupts membrane integrity to induce cell death. In addition to its role in necroptosis, MLKL has been shown to regulate inflammatory responses independently of cell death. For instance, MLKL promotes the expression of adhesion molecules such as ICAM-1 and VCAM-1 in endothelial cells, enhancing leukocyte adhesion during inflammation .
Table 1: MLKL Functions in Inflammation
Cancer Biology
MLKL's role in cancer is multifaceted. It can influence tumor development and metastasis through both necroptosis-dependent and -independent pathways. For example, studies have shown that MLKL deficiency can enhance anti-tumor immunity, particularly in hepatocellular carcinoma (HCC), where it modulates the tumor microenvironment and immune checkpoint expression .
Table 2: Impact of MLKL on Cancer
Study on Endothelial Cells
A study demonstrated that MLKL promotes vascular inflammation by regulating adhesion molecules in endothelial cells. The inhibition or knockdown of MLKL significantly reduced inflammatory gene expression induced by TNFα, highlighting its critical role in mediating inflammatory responses without leading to cell death .
Research on Acute Kidney Injury
In models of acute kidney injury (AKI), MLKL-deficient mice exhibited altered inflammatory responses and reduced tissue damage compared to wild-type controls. This suggests that targeting MLKL could be beneficial in managing AKI by modulating inflammation rather than inducing necroptosis .
Research Findings on this compound
This compound has been developed as a selective inhibitor of MLKL. The compound's biological activity has been assessed in various preclinical models:
- Inflammatory Models : this compound administration resulted in decreased levels of pro-inflammatory cytokines such as TNFα and IL-6.
- Cancer Models : In HCC models, treatment with this compound led to enhanced tumor regression when combined with immune checkpoint inhibitors, indicating a potential therapeutic strategy for enhancing anti-tumor responses .
Table 3: Effects of this compound
特性
分子式 |
C19H20N2O3 |
---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
2-[(S)-methoxy-(4-propan-2-ylphenyl)methyl]-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C19H20N2O3/c1-11(2)12-4-6-13(7-5-12)17(24-3)18-20-15-9-8-14(19(22)23)10-16(15)21-18/h4-11,17H,1-3H3,(H,20,21)(H,22,23)/t17-/m0/s1 |
InChIキー |
PVZNGPPPFPTWEL-KRWDZBQOSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)[C@@H](C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。